molecular formula C11H14Cl3NO2 B3252307 Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride CAS No. 215738-51-5

Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

Cat. No. B3252307
CAS RN: 215738-51-5
M. Wt: 298.6 g/mol
InChI Key: WTZLNIDVFBQYAB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO2 . It has a molecular weight of 298.59 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a solid at room temperature . Its boiling point and other physical and chemical properties are not specified in the sources I found .

Scientific Research Applications

Spectroscopic and Diffractometric Study

  • Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has been studied for its polymorphic forms using spectroscopic and diffractometric techniques. This research provides insights into the challenges for analytical and physical characterization of such compounds, which is crucial in the pharmaceutical industry (Vogt et al., 2013).

Fluorescence Derivatisation of Amino Acids

  • The compound's derivatives have been explored as fluorescent derivatising reagents, particularly in the study of amino acids. These derivatives exhibit strong fluorescence, making them valuable in biological assays (Frade et al., 2007).

Asymmetric Biocatalysis

  • Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride's analogs have been used in asymmetric biocatalysis. This research contributes to the field of chiral catalysis, an important area in pharmaceutical synthesis (Li et al., 2013).

Synthesis and Antitumor Activity

  • Studies have been conducted on the synthesis of amino acid ester derivatives containing this compound, showing potential antitumor activities. Such research is significant for developing new cancer treatments (Xiong et al., 2009).

Antimicrobial Activity

  • The compound has been synthesized and tested for its antimicrobial activity, providing valuable information for developing new antimicrobial agents (Radwan et al., 2020).

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.

properties

IUPAC Name

ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZLNIDVFBQYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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